Edoxudin Exhibits Potent Anti-HSV Activity with a High Therapeutic Index Despite Lower Absolute Potency Than Acyclovir
Edoxudin demonstrates median effective doses (ED50) of 8.6 µM against HSV-1 and 7.8 µM against HSV-2 in Vero cell plaque reduction assays. While these absolute potency values are lower than those of acyclovir and other related antiviral drugs, edoxudin exhibited a high therapeutic index against both HSV-1 and HSV-2 [1]. This favorable therapeutic index distinguishes edoxudin from other 5-substituted 2′-deoxyuridines that may show higher absolute potency but narrower safety margins.
| Evidence Dimension | In vitro antiviral potency (ED50) and therapeutic index against HSV-1 and HSV-2 |
|---|---|
| Target Compound Data | HSV-1 ED50: 8.6 µM; HSV-2 ED50: 7.8 µM; High therapeutic index (quantified as favorable ratio of cytotoxic to antiviral concentration) |
| Comparator Or Baseline | Acyclovir and other related antiviral drugs (specific ED50 values not reported in source but noted to be lower/more potent); Edoxudin's therapeutic index characterized as high relative to its potency class |
| Quantified Difference | Edoxudin is less potent than acyclovir in absolute terms (higher ED50 values) but maintains a high therapeutic index, indicating a wider safety margin relative to its antiviral efficacy |
| Conditions | Plaque reduction assay in Vero cells; 3 laboratory strains and 24 clinical isolates of HSV-1 and HSV-2; 36-48 hour incubation |
Why This Matters
The high therapeutic index indicates that edoxudin achieves meaningful antiviral suppression at concentrations well below those causing cellular toxicity, a critical factor for both topical formulation development and experimental reproducibility in cell-based assays.
- [1] Schinazi RF, Scott RT, Peters J, Rice V, Nahmias AJ. Antiviral activity of 5-ethyl-2′-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs. Antimicrob Agents Chemother. 1985;28(4):552-560. View Source
